molecular formula C10H2Br3F17 B3146336 1,2,2-Tribromo-1H,1H-perfluorodecane CAS No. 59665-26-8

1,2,2-Tribromo-1H,1H-perfluorodecane

Cat. No.: B3146336
CAS No.: 59665-26-8
M. Wt: 684.81 g/mol
InChI Key: JSAHWGDHPZKEPF-UHFFFAOYSA-N
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Description

1,2,2-Tribromo-1H,1H-perfluorodecane is a chemical compound with the molecular formula C10H2Br3F17. It is a perfluorinated alkane with three bromine atoms attached to the first and second carbon atoms. This compound is known for its unique properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,2-Tribromo-1H,1H-perfluorodecane can be synthesized through the bromination of 1H,1H-perfluorodecane. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions, including low temperatures and an inert atmosphere, to ensure selective bromination at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination reactors where 1H,1H-perfluorodecane is continuously fed into the reactor along with bromine. The reaction mixture is then subjected to purification processes, including distillation and recrystallization, to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,2,2-Tribromo-1H,1H-perfluorodecane primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions include nucleophilic substitution, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace the bromine atoms .

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,2,2-Tribromo-1H,1H-perfluorodecane involves its interaction with nucleophiles, leading to substitution reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. This mechanism is facilitated by the electron-withdrawing effect of the fluorine atoms, which stabilizes the transition state and enhances the reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

9,9,10-tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2Br3F17/c11-1-2(12,13)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)30/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAHWGDHPZKEPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(Br)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2Br3F17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90895346
Record name 9,9,10-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90895346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

684.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59665-26-8
Record name 9,9,10-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90895346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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